molecular formula C10H9ClN2OS2 B15052817 2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide

2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide

Cat. No.: B15052817
M. Wt: 272.8 g/mol
InChI Key: ZNFWGILZGNWOEJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide can be compared with other benzothiazole derivatives, such as:

    2-Amino-6-chlorobenzothiazole: Known for its antimicrobial properties.

    2-Methylthio-6-chlorobenzothiazole: Similar in structure but with different substituents, leading to variations in biological activity.

    2-Chloro-6-nitrobenzothiazole: Exhibits potent antifungal activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H9ClN2OS2

Molecular Weight

272.8 g/mol

IUPAC Name

2-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide

InChI

InChI=1S/C10H9ClN2OS2/c1-15-10-13-7-3-2-6(4-8(7)16-10)12-9(14)5-11/h2-4H,5H2,1H3,(H,12,14)

InChI Key

ZNFWGILZGNWOEJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCl

Origin of Product

United States

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